1-(Ethylamino)propan-2-ol

Description

The exact mass of the compound 1-(Ethylamino)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Ethylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Ethylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

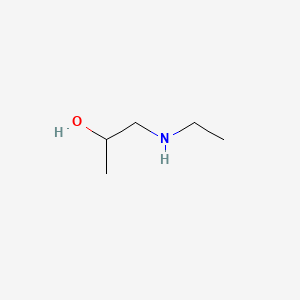

Structure

3D Structure

Properties

IUPAC Name |

1-(ethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYJVNBJCIZMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960614 | |

| Record name | 1-(Ethylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40171-86-6 | |

| Record name | 1-(Ethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040171866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Ethylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 1-(Ethylamino)propan-2-ol

An In-depth Exploration of its Synthesis, Properties, and Applications in Pharmaceutical Development

Core Identification

IUPAC Name: 1-(Ethylamino)propan-2-ol[1]

CAS Number: 40171-86-6

Introduction

1-(Ethylamino)propan-2-ol is a chiral amino alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its significant applications in drug development, with a focus on its role as a key intermediate in the synthesis of beta-blockers.

Chemical and Physical Properties

1-(Ethylamino)propan-2-ol is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| Melting Point | 13.5 °C |

| Boiling Point | 159-159.5 °C |

| Density | 0.8887 g/cm³ at 20 °C |

| Flash Point | 70.3 °C |

| Solubility | Soluble in water and common organic solvents. |

Synthesis of 1-(Ethylamino)propan-2-ol

The synthesis of 1-(Ethylamino)propan-2-ol can be achieved through several synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Nucleophilic Ring-Opening of Propylene Oxide with Ethylamine

This is a common and direct method for the synthesis of 1-(Ethylamino)propan-2-ol. The reaction involves the nucleophilic attack of ethylamine on the epoxide ring of propylene oxide.

Experimental Protocol:

Materials:

-

Propylene oxide

-

Ethylamine (aqueous solution or neat)

-

Methanol (or other suitable solvent)

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel

-

Distillation apparatus

Procedure:

-

To a cooled (0-5 °C) solution of ethylamine in methanol, slowly add propylene oxide via an addition funnel while maintaining the temperature below 10 °C. The molar ratio of ethylamine to propylene oxide should be in excess (e.g., 2:1 or higher) to minimize the formation of di-substituted byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess ethylamine and methanol under reduced pressure.

-

The crude product is then purified by fractional distillation under vacuum to yield pure 1-(Ethylamino)propan-2-ol.

Caption: Synthesis via Ring-Opening of Propylene Oxide.

Reductive Amination of Hydroxyacetone with Ethylamine

This method involves the reaction of hydroxyacetone with ethylamine to form an imine intermediate, which is then reduced in situ to the desired amino alcohol.

Experimental Protocol:

Materials:

-

Hydroxyacetone

-

Ethylamine

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or ethanol

-

Reaction vessel with stirrer

-

Apparatus for work-up and purification

Procedure:

-

Dissolve hydroxyacetone in methanol and add ethylamine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) in portions.

-

After the addition, allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by distillation or column chromatography.[2][3]

Caption: Synthesis via Reductive Amination.

Applications in Drug Development

1-(Ethylamino)propan-2-ol is a key starting material in the synthesis of several beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.

Precursor to Propranolol

Propranolol, a non-selective beta-blocker, can be synthesized using a derivative of 1-(Ethylamino)propan-2-ol. The synthesis typically involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, which is then opened by an amine. While propranolol itself contains an isopropylamino group, the analogous reaction with an ethylamino group highlights the utility of this class of compounds in beta-blocker synthesis.[4][5][6]

Precursor to Pindolol

Pindolol is another non-selective beta-blocker. Its synthesis can involve the reaction of 4-hydroxyindole with epichlorohydrin, followed by ring-opening with an appropriate amine. The structural motif of 1-amino-3-aryloxy-propan-2-ol is central to many beta-blockers, and 1-(Ethylamino)propan-2-ol serves as a model for the amino alcohol portion of these molecules.[7][8][9][10]

Caption: Role as a Precursor in Beta-Blocker Synthesis.

Analytical Methods

The purity and identity of 1-(Ethylamino)propan-2-ol are critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethyl group, the propanol backbone, and the amine and hydroxyl protons. The ¹³C NMR spectrum will show five distinct carbon signals.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak (M+) would be observed at m/z 103. Common fragments would correspond to the loss of a methyl group (m/z 88), an ethyl group (m/z 74), or a hydroxymethyl group (m/z 72).[13][14][15][16][17]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of 1-(Ethylamino)propan-2-ol and for separating its enantiomers if a chiral stationary phase is used.

Illustrative HPLC Method for Chiral Separation:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).[18]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Ambient or controlled column temperature.

Safety and Toxicology

1-(Ethylamino)propan-2-ol is classified as a corrosive substance that can cause severe skin burns and eye damage.[19] The available toxicological data is limited, and for many endpoints, no data is available. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[19]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[19]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[20]

Conclusion

1-(Ethylamino)propan-2-ol is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of beta-blockers. Its straightforward synthesis and bifunctional nature make it an important building block for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- Vo, T. T. T., & Le, V. T. (2020).

- Vo, T. T. T., & Le, V. T. (2020).

- Sihag, S., Devi, P., Singh, R., & Singh, S. (2024). Synthesis, Characterization and Bioactivity of Propranolol and its Compounds. Asian Journal of Organic & Medicinal Chemistry, 8(3), 23–28.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Ethylamino-2-methyl-propan-2-OL hydrochloride.

- Lima, P. C. S., et al. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 26(5), 1435.

- Azizi, N., & Saidi, M. R. (2006).

- Sinha, R. R., et al. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar.

- Chemistry LibreTexts. (2023, August 29).

- PubChemLite. (n.d.). 1-(ethylamino)propan-2-ol (C5H13NO).

- Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.

- Preprints.org. (2021, March 4). Lipase Catalysed Synthesis of Enantiopure precursors and de- rivatives for β-Blockers Practolol, Pindolol and Carteolol.

- Zhang, Q., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23.

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- ResearchGate. (2025, November 20). (PDF) Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol.

- Harada, N. (2021).

- Yang, C., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLoS ONE, 11(2), e0148816.

- de Miranda, A. S., et al. (n.d.). Chemoenzymatic synthesis of (S)-Pindolol using lipases. AIR Unimi.

- HSC Chemistry. (2023, October 24).

- GPAT DISCUSSION CENTER. (2019, May 11). SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube.

- Phenomenex. (n.d.).

- Balcı, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Walsh Medical Media. (n.d.). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary.

- Grinberg, N., & Pan, S. (2012). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar.

- PubChem. (n.d.). 1-(Ethylamino)propan-2-ol.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr.

- RSC Publishing. (n.d.).

- IntechOpen. (n.d.). Genotoxicity and Mutagenicity.

- Nagarathna, P. K. M., et al. (2013). Review on Genotoxicity, its Molecular Mechanisms and Prevention. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 236-243.

- Kim, K. H., et al. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI, 63(6), 395-402.

- ResearchGate. (n.d.). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF.

- Juniper Publishers. (2017, April 27). Genotoxicity: Mechanisms, Testing Guidelines and Methods.

- Semantic Scholar. (n.d.).

- Ballantyne, B., & Myers, R. C. (1987). The acute toxicity and primary irritancy of 1-propoxy-2-propanol. Drug and chemical toxicology, 10(1-2), 119–134.

- Ansell, J., & Fowler, J. (1988). The acute oral toxicity and primary ocular and dermal irritation of selected N-alkyl-2-pyrrolidones. Food and Chemical Toxicology, 26(5), 475-479.

- Purdue University Office of Technology Commercialization. (n.d.).

- BLDpharm. (n.d.). 1807914-22-2|(2R)-1-(Ethylamino)propan-2-ol hydrochloride.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 1-(ethylamino)propan-2-ol Industrial Grade.

- Google Patents. (n.d.). CN110981738A - Synthesis method of 2-aminopropanol.

- Google Patents. (n.d.). EP2910544A1 - 2-(ethylamino)ethanol production method.

Sources

- 1. 1-(Ethylamino)propan-2-ol | C5H13NO | CID 3016164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Welcome to The Office of Technology Commercialization Online Licensing Store - Home [licensing.prf.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. PubChemLite - 1-(ethylamino)propan-2-ol (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]

- 19. echemi.com [echemi.com]

- 20. capotchem.cn [capotchem.cn]

Synthesis of 1-(Ethylamino)propan-2-ol from Propylene Oxide: A Mechanistic and Practical Approach

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-(ethylamino)propan-2-ol, a valuable β-amino alcohol intermediate, through the nucleophilic ring-opening of propylene oxide with ethylamine. Tailored for researchers and professionals in chemical synthesis and drug development, this document delves into the core reaction mechanism, emphasizing the principles of regioselectivity that govern the product's formation. A detailed, field-tested experimental protocol is presented, alongside methodologies for product purification and characterization. Critical safety protocols for handling the hazardous reagents involved are also thoroughly addressed. The guide is structured to bridge theoretical understanding with practical application, ensuring a robust and reproducible synthesis.

Introduction: The Significance of β-Amino Alcohols

The β-amino alcohol moiety is a critical pharmacophore found in a wide array of biologically active compounds and pharmaceutical drugs.[1][2][3] These structures are integral to various therapeutic agents, including beta-blockers used for treating cardiovascular conditions.[4] 1-(Ethylamino)propan-2-ol serves as a key building block in organic synthesis, particularly as a precursor for more complex molecules in pharmaceutical research and development.[4] The reaction between an epoxide, such as propylene oxide, and an amine is one of the most direct and atom-economical methods for preparing these valuable intermediates.[3] This guide focuses on this specific transformation, providing the scientific foundation and practical steps necessary for its successful execution.

Part 1: Reaction Mechanism and Regioselectivity

The synthesis of 1-(ethylamino)propan-2-ol from propylene oxide is a classic example of an epoxide ring-opening reaction. This transformation is driven by the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring.

1.1 The SN2 Nucleophilic Attack Under neutral or basic conditions, the reaction proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism.[5] The nitrogen atom of ethylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the carbon atoms of the propylene oxide ring, causing the carbon-oxygen bond to break and the three-membered ring to open.

1.2 The Critical Role of Regioselectivity Propylene oxide is an asymmetrical epoxide, meaning its two carbon atoms are chemically distinct: one is a primary carbon (CH₂) and the other is a secondary carbon (CH). Consequently, the incoming nucleophile can, in theory, attack either carbon, leading to two possible regioisomers:

-

1-(Ethylamino)propan-2-ol: Formed by attack at the less sterically hindered primary carbon.

-

2-(Ethylamino)propan-1-ol: Formed by attack at the more sterically hindered secondary carbon.

In a reaction mediated by a nucleophile like ethylamine without strong acid catalysis, the attack overwhelmingly occurs at the sterically less hindered carbon atom.[5][6] This is a hallmark of the SN2 mechanism, where steric hindrance plays a decisive role in the transition state's energy. Therefore, the synthesis is highly regioselective, yielding 1-(ethylamino)propan-2-ol as the major product.[3][6]

The reaction proceeds in two main steps:

-

Nucleophilic Attack and Ring-Opening: The ethylamine nitrogen attacks the primary carbon of the propylene oxide ring, forming a new C-N bond and an alkoxide intermediate.

-

Proton Transfer: The negatively charged oxygen atom of the alkoxide intermediate is a strong base and is subsequently protonated. In a solvent-free system with excess amine, another molecule of ethylamine can serve as the proton source, yielding the final product and an ethylammonium ion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]

- 4. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

1-(Ethylamino)propan-2-ol molecular weight and formula

An In-Depth Technical Guide to 1-(Ethylamino)propan-2-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Ethylamino)propan-2-ol (CAS No: 40171-86-6), a versatile amino alcohol with significant applications in the pharmaceutical and chemical industries. We will explore its core molecular and physicochemical properties, delve into common and advanced synthetic methodologies, discuss its chemical reactivity, and outline its primary applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory and development activities.

Core Molecular Profile

1-(Ethylamino)propan-2-ol is an organic compound featuring a secondary amine and a secondary alcohol functional group. This bifunctionality is the source of its characteristic chemical properties and wide-ranging utility.

Chemical Identity

The fundamental identifiers and structural details of 1-(Ethylamino)propan-2-ol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(ethylamino)propan-2-ol | [1] |

| CAS Number | 40171-86-6 | [1][2][3][4] |

| Molecular Formula | C₅H₁₃NO | [1][2][3][4] |

| Molecular Weight | 103.16 g/mol | [1][2][3] |

| Canonical SMILES | CCNCC(C)O | [1][2] |

| InChI Key | UCYJVNBJCIZMTJ-UHFFFAOYSA-N | [1][2] |

| Synonyms | 1-Ethylamino-2-propanol, N-Ethylisopropanolamine | [1][2][4] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various reaction conditions. It exists as a colorless liquid under ambient conditions.[1][2]

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Melting Point | -2 °C to 14 °C | [1][5] |

| Boiling Point | 160 °C | [1][5] |

| Solubility | Highly soluble in water (607 g/L at 25 °C) | [2] |

| pKa | 15.33 ± 0.20 (Predicted) | [2] |

| Density | 0.973 g/cm³ (at 25 °C) | [5] |

Synthesis and Manufacturing

The synthesis of 1-(Ethylamino)propan-2-ol can be achieved through several established routes. The choice of a specific pathway is often dictated by the desired stereochemistry, scale, and available starting materials.

Rationale for Synthesis Strategy Selection

For many applications in materials science or as a general solvent, a racemic mixture of 1-(ethylamino)propan-2-ol is sufficient and can be produced via cost-effective methods. However, in pharmaceutical development, particularly for synthesizing chiral drug molecules, obtaining a specific enantiomer (e.g., (S)-1-(ethylamino)propan-2-ol) is often mandatory. This necessitates stereoselective synthesis, which, while more complex, prevents the formation of undesirable stereoisomers that may be inactive or cause adverse effects. Strategies for producing enantiomerically pure forms include asymmetric synthesis using chiral catalysts or synthesis from a chiral pool of starting materials like (S)-alanine.[6]

Common Synthetic Pathways

The primary methods for synthesizing 1-(ethylamino)propan-2-ol involve the nucleophilic addition of ethylamine to a propylene oxide precursor or the reductive amination of a keto-precursor.

Sources

Spectroscopic Profile of 1-(Ethylamino)propan-2-ol: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Versatile Amino Alcohol

1-(Ethylamino)propan-2-ol is a chiral amino alcohol with significant potential in synthetic chemistry and as a building block for pharmaceutical agents. Its molecular structure, featuring both a secondary amine and a secondary alcohol, imparts a unique combination of basicity and polarity. Accurate and comprehensive characterization of this molecule is paramount for its effective application, ensuring purity, confirming identity, and understanding its chemical behavior. This guide provides an in-depth analysis of the spectroscopic data for 1-(Ethylamino)propan-2-ol, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique and interpret the spectral data to construct a detailed molecular portrait.

It is important to note that publicly available, experimentally verified spectra for 1-(Ethylamino)propan-2-ol are not readily found in common databases. Therefore, this guide will utilize predicted spectroscopic data and draw comparisons with closely related analogs to provide a robust and scientifically grounded interpretation. This approach not only offers a comprehensive understanding of the target molecule but also hones the essential skill of spectroscopic prediction and interpretation in the absence of direct experimental evidence.

Methodology: The Spectroscopic Toolkit

The characterization of an organic molecule like 1-(Ethylamino)propan-2-ol relies on a suite of spectroscopic techniques that probe different aspects of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By observing the behavior of atomic nuclei in a magnetic field, we can determine the connectivity of atoms and infer their chemical environment. For 1-(Ethylamino)propan-2-ol, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring NMR Spectra

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve a few milligrams of the analyte (e.g., 1-(Ethylamino)propan-2-ol) in a suitable deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals.

-

Instrument Setup: Place the sample tube in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected.

-

Data Processing: The FID is converted into a spectrum using a mathematical operation called a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to a standard (typically tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Different functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of specific moieties like hydroxyl (-OH) and amine (-NH) groups.[2]

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a liquid sample is:

-

Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation, creating a thin film.

-

Data Acquisition: The salt plates are placed in the path of an infrared beam in an FTIR (Fourier Transform Infrared) spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

A typical procedure for obtaining an electron ionization (EI) mass spectrum is:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a magnetic or electric field, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Data Analysis and Interpretation

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of 1-(Ethylamino)propan-2-ol would provide a wealth of information about its structure. The key is to analyze the chemical shift, integration, and multiplicity of each signal.

Predicted ¹H NMR Data for 1-(Ethylamino)propan-2-ol

| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| a | ~1.1 | Triplet | 3H | -CH₂-CH₃ |

| b | ~1.2 | Doublet | 3H | -CH(OH )-CH₃ |

| c | ~2.5-2.8 | Multiplet | 4H | -CH₂ -CH₃, -CH₂ -NH- |

| d | ~3.8 | Multiplet | 1H | -CH (OH)-CH₃ |

| e | ~2.0-3.0 (broad) | Singlet | 2H | -NH -, -OH |

Interpretation:

-

Signal a (Triplet, ~1.1 ppm): This signal corresponds to the three protons of the methyl group on the ethyl substituent. The triplet multiplicity arises from coupling to the adjacent methylene (-CH₂-) group (n+1 rule, 2+1=3).

-

Signal b (Doublet, ~1.2 ppm): This signal represents the three protons of the methyl group attached to the chiral center. The doublet multiplicity is due to coupling with the single proton on the adjacent methine (-CH-) group (1+1=2).

-

Signal c (Multiplet, ~2.5-2.8 ppm): This complex multiplet arises from the overlapping signals of the methylene group of the ethyl substituent and the methylene group adjacent to the amine.

-

Signal d (Multiplet, ~3.8 ppm): This downfield signal corresponds to the methine proton attached to the hydroxyl group. The electronegative oxygen atom deshields this proton, shifting it downfield. Its multiplicity will be complex due to coupling with the adjacent methyl and methylene protons.

-

Signal e (Broad Singlet, ~2.0-3.0 ppm): The protons of the -NH- and -OH groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on concentration and solvent.

Logical Workflow for ¹H NMR Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 1-(Ethylamino)propan-2-ol (boiling point, melting point)

Technical Guide to the Physical Properties of 1-(Ethylamino)propan-2-ol

A Comprehensive Analysis for Research and Development Professionals

This guide provides an in-depth examination of the key physical properties of 1-(Ethylamino)propan-2-ol (CAS No: 40171-86-6), with a specific focus on its boiling and melting points. As a crucial compound in various chemical applications, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals in ensuring procedural safety, optimizing reaction conditions, and verifying substance purity.

Compound Overview

1-(Ethylamino)propan-2-ol is an organic compound featuring a propanol backbone with an ethylamino group at the first carbon and a hydroxyl group at the second.[1] Its molecular formula is C₅H₁₃NO, and it has a molecular weight of approximately 103.17 g/mol .[1] The presence of both an amino and a hydroxyl group imparts amphiphilic characteristics, influencing its solubility and intermolecular interactions, primarily through hydrogen bonding.[1] These structural features are fundamental to its physical properties.

Core Physical Properties: A Quantitative Summary

The boiling and melting points are critical thermal characteristics that define the physical state of 1-(Ethylamino)propan-2-ol under various conditions. These properties are summarized below.

| Physical Property | Value | Notes |

| Boiling Point | 159-160 °C | At standard atmospheric pressure. The elevated boiling point reflects the significant influence of intermolecular hydrogen bonding.[1][2][3] |

| Melting Point | 13.5-14 °C | The compound exists as a colorless liquid at standard ambient temperature and pressure.[1][2][3] |

| Appearance | Colorless Liquid | [1][4] |

The relatively high boiling point for a molecule of its size is a direct consequence of the energy required to overcome the strong hydrogen bonds between the hydroxyl and amino groups of adjacent molecules. Its low melting point means it is a liquid under typical laboratory conditions, which is a key consideration for handling and storage.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Accurate determination is essential for purification processes like distillation and for predicting its behavior at elevated temperatures. For research settings where sample volume may be limited, the micro-reflux method is a precise and efficient technique.

Protocol: Micro-Reflux Boiling Point Determination

This method involves heating a small sample to its boiling point and observing the temperature at which the liquid and vapor phases are in equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Using a pipette, introduce approximately 0.5 mL of 1-(Ethylamino)propan-2-ol into a small test tube. Add a small magnetic stir bar to prevent "bumping" or uneven boiling.

-

Apparatus Assembly:

-

Place the test tube in a heating block on a hot plate stirrer.

-

Securely clamp the test tube in place.

-

Insert a thermometer or temperature probe, positioning the bulb about 1 cm above the liquid's surface to measure the vapor temperature.

-

-

Heating and Observation:

-

Begin gentle stirring and heating.

-

Observe the sample until it begins to boil and a ring of condensing vapor (reflux) becomes visible on the test tube walls.[6]

-

Ensure the thermometer bulb is level with this reflux ring for an accurate reading.

-

-

Data Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[6]

-

Post-Measurement: Turn off the heat and allow the apparatus to cool completely before disassembly.

Experimental Workflow: Micro-Reflux Method

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Experimental Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a fundamental criterion for identification and, critically, for assessing purity.[7] Pure crystalline compounds exhibit a sharp, well-defined melting point (typically a range of 0.5-1.0°C), whereas impure samples melt at lower temperatures and over a broader range.[7][8]

Protocol: Capillary Tube Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid sample.[9] Since 1-(Ethylamino)propan-2-ol has a melting point of ~14°C, this procedure would need to be conducted in a cooled environment or with a melting point apparatus capable of sub-ambient temperature control.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is crystalline (frozen) and dry.

-

Place a small amount of the frozen, powdered sample onto a watch glass.

-

Gently press the open end of a capillary tube into the sample to collect a small amount.

-

-

Loading the Capillary:

-

Tap the closed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be 2-3 mm high.[10]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a modern melting point apparatus.[9]

-

-

Heating and Observation:

-

If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observe the sample through the viewing eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of solid disappears (the end of the melting range). This provides the melting point range.

-

Experimental Workflow: Capillary Method

Caption: Workflow for Capillary Tube Melting Point Determination.

Conclusion

The defined boiling point of 159-160°C and melting point of 13.5-14°C are fundamental physical constants for 1-(Ethylamino)propan-2-ol. These values, dictated by its molecular structure and intermolecular forces, are indispensable for its application in scientific research and drug development. The accurate determination of these properties using standardized protocols, such as the micro-reflux and capillary tube methods, remains a cornerstone of chemical analysis, ensuring both the identity and purity of the substance.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86049, 1-(Methylamino)propan-2-ol. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3016164, 1-(Ethylamino)propan-2-ol. [Link]

-

CHEMLYTE SOLUTIONS CO.,LTD. Buy 1-(ethylamino)propan-2-ol Industrial Grade. [Link]

Sources

- 1. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 1-(Ethylamino)propan-2-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Ethylamino)propan-2-ol (CAS No. 40171-86-6), a versatile amino alcohol with significant applications in organic synthesis and materials science. Recognizing the critical role of solubility data in process development, formulation, and chemical research, this document synthesizes the theoretical principles governing the solubility of this compound, outlines its known physicochemical properties, and addresses the current gap in publicly available quantitative solubility data for a range of common organic solvents. In the absence of extensive empirical data, this guide provides a robust, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers and drug development professionals to generate reliable data in-house. The methodologies presented are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.

Introduction: The Physicochemical Landscape of 1-(Ethylamino)propan-2-ol

1-(Ethylamino)propan-2-ol is an organic compound featuring a propanol backbone with an ethylamino group at the first carbon and a hydroxyl group at the second. This bifunctional nature, possessing both a secondary amine and a secondary alcohol, dictates its chemical behavior and, most importantly, its interaction with various solvents.

Molecular Structure:

Caption: Molecular structure of 1-(Ethylamino)propan-2-ol.

The presence of the amine (-NH) and hydroxyl (-OH) groups allows 1-(Ethylamino)propan-2-ol to act as both a hydrogen bond donor and acceptor. This capability is the primary determinant of its solubility profile. The ethyl group and the propane backbone introduce a degree of non-polar character to the molecule. This amphiphilic nature suggests a nuanced solubility behavior across solvents of varying polarities.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 160 °C | [2] |

| Water Solubility | 607 g/L (at 25 °C) | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of 1-(Ethylamino)propan-2-ol in a given organic solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. It is anticipated that 1-(Ethylamino)propan-2-ol will exhibit high solubility, and likely complete miscibility, in these solvents. The energy gained from the formation of strong hydrogen bonds between the solute and solvent molecules can readily overcome the intermolecular forces within the pure solute and pure solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. 1-(Ethylamino)propan-2-ol can act as a hydrogen bond donor to the oxygen atoms in these solvents. While the resulting dipole-dipole and hydrogen bonding interactions are favorable, the solubility may be slightly less than in protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular forces are weak van der Waals forces. The strong hydrogen bonding network within pure 1-(Ethylamino)propan-2-ol is unlikely to be disrupted by the weak interactions offered by these solvents, leading to poor solubility.

Caption: Predicted solubility of 1-(Ethylamino)propan-2-ol based on solvent type.

Quantitative Solubility Data: Current Status

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available, citable quantitative solubility data for 1-(Ethylamino)propan-2-ol in common organic solvents. While its miscibility with water and high solubility in alcohols is qualitatively reported, precise measurements at various temperatures are not documented.[2] The value of 607 g/L in water at 25°C is noted in some databases but lacks a primary, verifiable source.[1]

This data gap necessitates a standardized experimental approach for researchers requiring this information for their work.

Experimental Protocol for Solubility Determination

The following protocol is a robust method for determining the solubility of 1-(Ethylamino)propan-2-ol in various organic solvents, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility), and general laboratory practices for determining the solubility of liquids.[3]

Principle: The Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature, followed by the separation of the undissolved solute and quantitative analysis of the solute concentration in the saturated solution.

Materials and Equipment

-

1-(Ethylamino)propan-2-ol (purity >99%)

-

Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of the Test Mixture:

-

Into a series of glass vials, add a known volume of the selected organic solvent (e.g., 10 mL).

-

Add an excess amount of 1-(Ethylamino)propan-2-ol to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a preliminary period of 24 hours to ensure equilibrium is reached. A preliminary study to confirm the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

After the agitation period, let the vials stand quiescently in the thermostatic bath for at least 24 hours to allow for complete separation of the undissolved solute from the saturated solution.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, supernatant liquid phase using a syringe.

-

Immediately pass the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of the undissolved solute.

-

Determine the mass of the filtered aliquot.

-

Prepare a calibration curve by making a series of standards of 1-(Ethylamino)propan-2-ol in the respective solvent.

-

Analyze the filtered sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of 1-(Ethylamino)propan-2-ol.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = C × (V/m) × ρ Where:

-

C is the concentration from the analytical instrument (e.g., in mg/mL)

-

V is the volume of the aliquot

-

m is the mass of the aliquot

-

ρ is the density of the solvent at the test temperature (can be used for approximation if the mass of the aliquot is not determined)

-

-

Self-Validating Systems and Data Integrity

To ensure the trustworthiness of the generated data, the following practices are essential:

-

Purity of Materials: Use high-purity solute and solvents to avoid interference.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Equilibrium Confirmation: Conduct preliminary experiments to determine the minimum time required to reach a stable concentration, confirming that true equilibrium has been achieved.

-

Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.

-

Analytical Method Validation: The chosen analytical method (e.g., GC-FID) must be validated for linearity, accuracy, and precision over the expected concentration range.

Conclusion

1-(Ethylamino)propan-2-ol is a polar molecule with significant hydrogen bonding capabilities, leading to high solubility in polar protic solvents and poor solubility in non-polar solvents. While precise, citable quantitative data across a range of organic solvents is currently scarce in the public domain, this guide provides the theoretical foundation and a detailed, robust experimental protocol for its determination. By adhering to standardized methodologies, researchers and professionals in drug development can confidently generate the high-quality solubility data required for their applications, ensuring both scientific rigor and practical utility.

References

-

PubChem. 1-(Ethylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]. Accessed January 17, 2026.

-

Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Available at: [Link]. Accessed January 17, 2026.

-

University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]. Accessed January 17, 2026.

-

Sciencevivid. Tests of Amino acids- Principle, Procedure, Results, Interpretation. Available at: [Link]. Accessed January 17, 2026.

-

ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]. Accessed January 17, 2026.

-

ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]. Accessed January 17, 2026.

-

FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]. Accessed January 17, 2026.

-

PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]. Accessed January 17, 2026.

-

European Commission's Food Safety. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]. Accessed January 17, 2026.

-

OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Test No. 105: Water Solubility. Adopted: 27 July 1995. Available at: [Link]. Accessed January 17, 2026.

-

ResearchGate. Effect of alcohol on the solubility of amino acid in water. Available at: [Link]. Accessed January 17, 2026.

Sources

Potential applications of 1-(Ethylamino)propan-2-ol in organic chemistry

An In-depth Technical Guide to the Potential Applications of 1-(Ethylamino)propan-2-ol in Organic Chemistry

Abstract

1-(Ethylamino)propan-2-ol is a chiral amino alcohol that has garnered significant attention as a versatile building block and ligand in modern organic synthesis. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol on a chiral scaffold, enables its use as an effective ligand in asymmetric catalysis, a reliable chiral auxiliary, and a key precursor in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive examination of the synthesis, chemical properties, and diverse applications of 1-(Ethylamino)propan-2-ol. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and mechanistic discussions grounded in authoritative scientific literature to facilitate its practical implementation.

Introduction: A Profile of a Versatile Chiral Building Block

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral amino alcohols are indispensable tools.[1] 1-(Ethylamino)propan-2-ol, with its molecular formula C₅H₁₃NO, is a prominent member of this class.[2][3] The molecule's core value lies in its inherent chirality, existing as (R)- and (S)-enantiomers, and the strategic placement of its two functional groups. The nitrogen of the ethylamino group and the oxygen of the hydroxyl group can act in concert as a bidentate ligand, chelating to metal centers to form stable, chiral catalytic complexes. This ability is central to its role in asymmetric catalysis.[1] Furthermore, these functional groups provide reactive handles for its temporary incorporation as a chiral auxiliary to direct the stereochemical outcome of a reaction.[4]

Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [2][5] |

| Molar Mass | 103.16 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Melting Point | 14 °C | [5] |

| Boiling Point | 160 °C | [5] |

| Topological Polar Surface Area | 32.3 Ų | [2] |

Synthesis of Enantiopure 1-(Ethylamino)propan-2-ol

The accessibility of enantiomerically pure 1-(Ethylamino)propan-2-ol is crucial for its applications in stereoselective synthesis. While several methods exist, including reductive amination and chiral pool synthesis, the most direct and widely adopted strategy is the nucleophilic ring-opening of an enantiopure epoxide.[1][5]

This reaction involves treating (R)- or (S)-propylene oxide with ethylamine. The reaction is highly regioselective; the amine preferentially attacks the less sterically hindered carbon of the epoxide, ensuring the formation of the desired 1-amino-2-hydroxy constitutional isomer. The stereochemistry of the epoxide is retained in the product.

Caption: Synthesis via epoxide ring-opening.

Experimental Protocol: Synthesis of (S)-1-(Ethylamino)propan-2-ol

-

Reaction Setup: A pressure vessel is charged with ethanol and cooled to 0 °C. (S)-Propylene oxide (1.0 equivalent) is added to the solvent.

-

Amine Addition: Ethylamine (2.0-3.0 equivalents), either neat or as a solution in ethanol, is added slowly to the cooled solution. Causality Note: The use of excess ethylamine drives the reaction to completion and minimizes the potential for the product to react with a second molecule of epoxide.

-

Reaction Conditions: The vessel is sealed and the mixture is stirred at room temperature, or gently heated (e.g., to 50-60 °C) to accelerate the reaction. The progress is monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent and excess ethylamine are removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford pure (S)-1-(ethylamino)propan-2-ol.

Core Applications in Asymmetric Synthesis

The true utility of 1-(Ethylamino)propan-2-ol is demonstrated in its ability to control the formation of new stereocenters.

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are foundational ligands in asymmetric catalysis. When complexed with a transition metal (e.g., Ruthenium, Rhodium, Zinc), the resulting catalyst creates a chiral pocket that forces reactants to approach in a specific orientation, leading to an enantiomerically enriched product.

A prime example is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. In this process, a hydrogen atom is transferred from a simple hydrogen source (like isopropanol or formic acid) to a ketone, yielding a chiral alcohol. Catalysts formed from Ru(II) and chiral amino alcohol ligands are highly effective for this transformation.

Caption: Workflow for Ru-catalyzed ATH of ketones.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction.[4] After the desired transformation, the auxiliary is cleaved and can often be recovered. 1-(Ethylamino)propan-2-ol can be condensed with a carboxylic acid to form a chiral amide or with an aldehyde to form a chiral oxazolidine, which then directs reactions such as alkylations or aldol additions at the α-carbon.[6]

Workflow for Diastereoselective Enolate Alkylation:

-

Auxiliary Attachment: The chiral amino alcohol is coupled with a carboxylic acid (e.g., using DCC or as an acid chloride) to form a stable amide.

-

Enolate Formation: The amide is treated with a strong base (e.g., LDA) to form a conformationally rigid, chelated enolate. The structure of the auxiliary effectively blocks one face of the enolate.

-

Diastereoselective Alkylation: An electrophile (e.g., an alkyl halide) is introduced and adds to the enolate from the less sterically hindered face, forming a new carbon-carbon bond with high diastereoselectivity.

-

Auxiliary Cleavage: The resulting product is hydrolyzed (e.g., with aqueous acid or base) to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Caption: Logic flow for chiral auxiliary use.

Role as a Precursor in Pharmaceutical Synthesis

The 1-amino-2-propanol scaffold is a common structural motif in a wide array of active pharmaceutical ingredients (APIs).[1][7] Consequently, enantiopure 1-(Ethylamino)propan-2-ol serves as a valuable starting material for the total synthesis of these drugs, ensuring the final product has the correct stereochemistry for optimal therapeutic effect and minimal side effects. Its potential cardiovascular activity has been noted, similar to other propanolamine-based drugs.[5] It is a key intermediate in the synthesis of certain beta-blockers and other pharmacologically active molecules.[5][8]

Conclusion and Future Outlook

1-(Ethylamino)propan-2-ol is a powerful and versatile molecule in the toolkit of the modern organic chemist. Its value is firmly established in its applications as both a chiral ligand for asymmetric catalysis and a removable chiral auxiliary for diastereoselective reactions. Its utility as a precursor for pharmaceuticals further cements its industrial relevance. Future research will likely focus on developing novel catalytic systems based on this and structurally related ligands with enhanced activity and selectivity. Furthermore, its incorporation into more complex molecular architectures will continue to drive innovation in drug discovery and the total synthesis of natural products.

References

- Smolecule. (n.d.). Buy 1-(Ethylamino)propan-2-ol | 40171-86-6.

- BenchChem. (n.d.). (S)-1-(ethylamino)propan-2-ol | 720662-57-7.

- Guidechem. (n.d.). 1-(ethylamino)propan-2-ol 40171-86-6 wiki.

-

National Center for Biotechnology Information. (n.d.). 1-(Methylamino)propan-2-ol. PubChem Compound Database. Retrieved from [Link]

- BenchChem. (n.d.). (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0.

-

National Center for Biotechnology Information. (n.d.). 1-(Ethylamino)propan-2-ol. PubChem Compound Database. Retrieved from [Link]

- Grokipedia. (n.d.). Chiral auxiliary.

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

- PubChemLite. (n.d.). 1-(ethylamino)propan-2-ol (C5H13NO).

- Al-Hadedi, A. A. M., et al. (2013). A simple two-step synthesis of 2-(alkylamino)-1-arylethanols. Tetrahedron Letters, 54(38), 5295-5297.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (2S)-2-(methylamino)propan-1-ol.

- Nishimura, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Molecules, 19(12), 21462-21472.

-

National Center for Biotechnology Information. (n.d.). (2R)-2-(ethylamino)propan-1-ol. PubChem Compound Database. Retrieved from [Link]

- Echemi. (2024, August 24). 720662-57-7 (2S)-1-(ethylamino)propan-2-ol.

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

American Elements. (n.d.). (2R)-1-(ethylamino)propan-2-ol. Retrieved from [Link]

- MDPI. (n.d.). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation.

- The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.

- PubMed Central. (2024, May 9). Recent advances in catalytic asymmetric synthesis.

- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from Beilstein Journal of Organic Chemistry website.

- Michael Evans. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube.

- Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube.

- Dr Sean Chua. (2012, April 17). GCE Practicals: Comparing the reactions of Propan-1-ol and Propan-2-ol [Video]. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(Ethylamino)propan-2-ol | C5H13NO | CID 3016164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

1-(Ethylamino)propan-2-ol as a precursor in chemical synthesis

1-(Ethylamino)propan-2-ol stands out as a robust and versatile precursor in chemical synthesis. Its value is anchored in its bifunctional nature, allowing for diverse and selective chemical transformations. The ability to produce this compound in high enantiomeric purity further solidifies its role in the asymmetric synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. As synthetic methodologies continue to advance, particularly in the realm of flow chemistry and catalytic processes, the strategic application of foundational building blocks like 1-(Ethylamino)propan-2-ol will undoubtedly expand, enabling the efficient and innovative construction of the next generation of functional molecules. [11]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86049, 1-(Methylamino)propan-2-ol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3016164, 1-(Ethylamino)propan-2-ol. [Link]

-

Chemfacing. Buy 1-(ethylamino)propan-2-ol Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. [Link]

-

PubChemLite. 1-(ethylamino)propan-2-ol (C5H13NO). [Link]

-

National Center for Biotechnology Information. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. [Link]

-

Virginia Commonwealth University. Synthesizing Hydroxychloroquine. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. [Link]

-

Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol. [Link]

-

Bentham Science. Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. [Link]

-

American Elements. (2R)-1-(ethylamino)propan-2-ol. [Link]

-

Tetrahedron Letters. A simple two-step synthesis of 2-(alkylamino)-1-arylethanols. [Link]

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

-

National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

PubMed. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

Sources

- 1. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(Ethylamino)propan-2-ol | C5H13NO | CID 3016164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine synthesis - chemicalbook [chemicalbook.com]

- 6. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. capotchem.cn [capotchem.cn]

A Technical Guide to the Thermochemical Landscape of 1-(Ethylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Energetic Blueprint of a Molecule

In the realm of drug discovery and chemical process development, a molecule's utility is intrinsically linked to its energetic properties. Understanding the thermochemical data of a compound like 1-(Ethylamino)propan-2-ol is not merely an academic exercise; it is fundamental to predicting its behavior, stability, and reactivity. This guide provides a comprehensive overview of the methodologies used to determine the key thermochemical parameters for 1-(Ethylamino)propan-2-ol, a molecule of interest due to the presence of both an amino and a hydroxyl functional group, which imparts it with unique chemical characteristics. While direct experimental data for this specific molecule is sparse in publicly available literature, this document will serve as a technical roadmap for its characterization, empowering researchers to either generate this critical data or to make well-informed estimations based on established principles and data from analogous compounds.

The Significance of Thermochemical Data in a Pharmaceutical Context

The journey of a drug from a lead compound to a clinical candidate is paved with challenges, many of which are governed by the laws of thermodynamics. Key thermochemical parameters such as enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°) provide a quantitative foundation for:

-

Predicting Reaction Feasibility and Kinetics: The Gibbs free energy of a reaction, which determines its spontaneity, is a direct function of enthalpy and entropy changes. Accurate thermochemical data for reactants, transition states, and products are crucial for predicting reaction rates and equilibria in synthetic pathways.

-

Understanding Drug-Receptor Interactions: The binding of a drug to its target is a thermodynamic process. The binding affinity is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[[“]][2] A favorable binding event is often the result of a complex interplay between these factors, including the release of water molecules from the binding site (a significant entropic driver).[3] Understanding this thermodynamic signature is pivotal for rational drug design and lead optimization.[4][5]

-

Ensuring Process Safety and Scalability: Large-scale chemical synthesis requires a thorough understanding of reaction energetics to manage heat flow and prevent thermal runaways. The heat of reaction, which can be derived from the enthalpies of formation of reactants and products, is a critical parameter for safe process design.

-

Modeling and Simulation: Computational models that predict a molecule's behavior rely on accurate thermochemical data as input parameters. These models are invaluable for virtual screening, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and formulation development.[6]

Charting the Thermochemical Terrain: Experimental Approaches

Due to the limited availability of direct experimental thermochemical data for 1-(Ethylamino)propan-2-ol, this section focuses on the primary experimental techniques that can be employed for its characterization.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a cornerstone thermoanalytical technique for characterizing the thermal properties of materials.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7]

Key Determinations with DSC:

-

Heat Capacity (Cp): By comparing the heat flow to the sample with that of a known standard (like sapphire), the specific heat capacity of the substance can be determined with high precision.[8][9]

-

Phase Transitions: DSC can precisely measure the temperatures and enthalpies of melting (fusion) and boiling (vaporization).

Experimental Protocol for Heat Capacity Measurement by DSC:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh a small amount (typically 10-20 mg for organic liquids) of 1-(Ethylamino)propan-2-ol into a hermetically sealed aluminum pan.[9] An empty, sealed pan is used as the reference.

-

Measurement Sequence:

-

Perform a baseline run with two empty pans.

-

Run the sapphire standard over the desired temperature range.

-

Run the sample of 1-(Ethylamino)propan-2-ol over the same temperature range.

-

-

Heating Program: A typical heating rate is 10 K/min under a constant inert gas flow (e.g., nitrogen).

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, baseline, and standard.

Caption: Workflow for Heat Capacity Measurement using DSC.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is often determined by combustion calorimetry. This technique involves the complete combustion of a substance in a constant-volume container (a "bomb") and measuring the heat released.

Experimental Protocol for Combustion Calorimetry:

-

Sample Preparation: A precisely weighed sample of 1-(Ethylamino)propan-2-ol is placed in a crucible inside the combustion bomb. A known amount of a combustion aid (like a mineral oil) may be used for complete combustion.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with high precision.

-

Ignition and Measurement: The sample is ignited electrically, and the temperature rise of the water is recorded.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Data Analysis: The heat of combustion of the sample is calculated from the temperature rise and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO2 and H2O).

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

Amino alcohols typically have low vapor pressures at ambient temperatures.[10] The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility substances.[11][12]

Principle: A sample is placed in a thermostatted cell with a small orifice. In a high vacuum, the rate of mass loss of the sample due to effusion through the orifice is proportional to its vapor pressure.[12]

Experimental Protocol for the Knudsen Effusion Method:

-

Apparatus Setup: The Knudsen cell containing the 1-(Ethylamino)propan-2-ol sample is placed in a high-vacuum chamber. The mass loss can be measured in real-time using a sensitive microbalance.

-

Temperature Control: The temperature of the cell is precisely controlled.

-

Measurement: The rate of mass loss ( dm/dt ) is measured at various temperatures.

-

Calculation of Vapor Pressure: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the substance.

-

Determination of Enthalpy of Vaporization (ΔvapH): By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Caption: Workflow for Knudsen Effusion Method.

The Computational Chemistry Toolkit: Predicting Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can achieve high accuracy.

Gaussian-n (Gn) and Complete Basis Set (CBS) Methods

Composite methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories are designed to achieve high accuracy for thermochemical data by combining calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.[13]

-